molecular formula C12H18ClNO2 B1520299 [3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride CAS No. 1221723-45-0

[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride

Cat. No.: B1520299
CAS No.: 1221723-45-0
M. Wt: 243.73 g/mol
InChI Key: FLIIOOXCSBTQGQ-UHFFFAOYSA-N
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Description

[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Biological Activity

[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride, also known by its CAS Number 1221723-45-0, is a synthetic compound that has garnered interest in various biological studies. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈ClNO
  • Molecular Weight : 207.27 g/mol
  • Synonyms : this compound

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. Its mechanism may involve:

  • Receptor Modulation : Similar compounds have been shown to act as modulators for neurotransmitter receptors, particularly in the central nervous system.
  • Cytotoxic Activity : Preliminary studies indicate potential anticancer properties through the induction of apoptosis in cancer cell lines.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. A study involving various derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating promising growth inhibition capabilities .

Antibacterial and Antifungal Activity

The compound's structural characteristics suggest potential antibacterial and antifungal properties. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action. For instance, certain derivatives demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerMDA-MB-231 (Breast Cancer)IC50 = 2.43 - 7.84 μM
HepG2 (Liver Cancer)IC50 = 4.98 - 14.65 μM
AntibacterialStaphylococcus aureusMIC = 0.0039 - 0.025 mg/mL
E. coliMIC = 0.0039 - 0.025 mg/mL

Detailed Findings

  • Cytotoxicity Studies : A series of tests revealed that this compound and its analogs could induce apoptosis in breast cancer cells at concentrations as low as 1 μM, significantly enhancing caspase-3 activity, which is a marker for apoptosis .
  • Microtubule Assembly Inhibition : Some derivatives were found to inhibit microtubule assembly in vitro, suggesting a mechanism similar to known chemotherapeutic agents like colchicine .
  • Antimicrobial Tests : The compound exhibited broad-spectrum antimicrobial activity against various pathogens, with significant efficacy noted against both bacterial and fungal strains .

Properties

IUPAC Name

(3,4-dimethoxy-5-prop-2-enylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3;/h4,6-7H,1,5,8,13H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIIOOXCSBTQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.